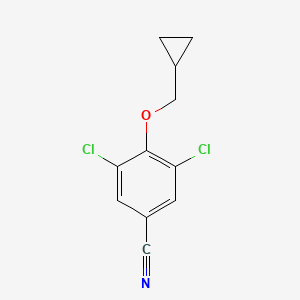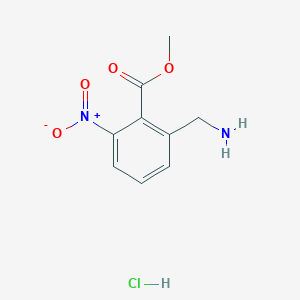
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is an organic compound with a complex structure that includes a nitro group, an ester group, and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by a Mannich reaction to introduce the aminomethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using alkyl halides under basic conditions.
Major Products
Oxidation: Conversion to 2-(aminomethyl)-6-aminobenzoate.
Reduction: Formation of 2-(aminomethyl)-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
Methyl 2-(aminomethyl)-6-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(aminomethyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 2-(aminomethyl)-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, an ester group, and an aminomethyl group makes it a versatile compound for various applications.
特性
IUPAC Name |
methyl 2-(aminomethyl)-6-nitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYPGONEWMHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
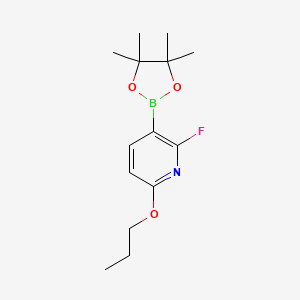
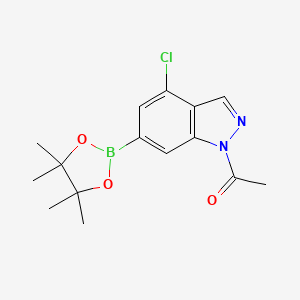
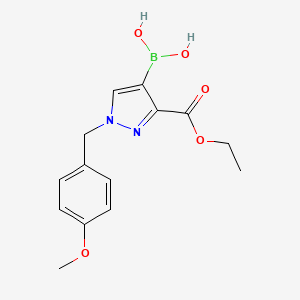
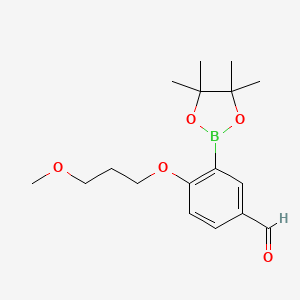
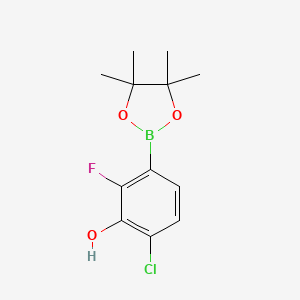
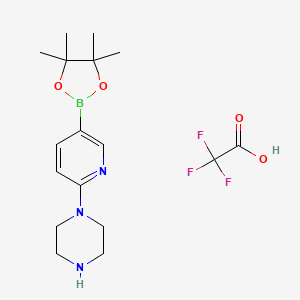
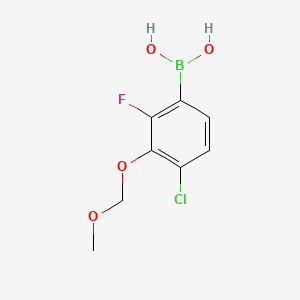
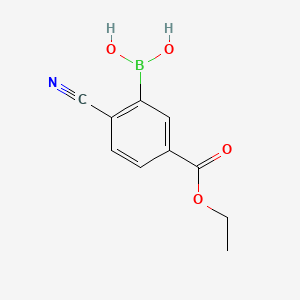
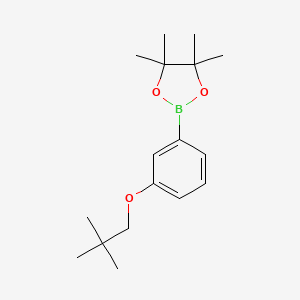
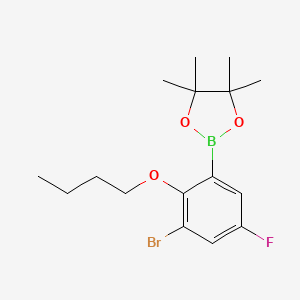
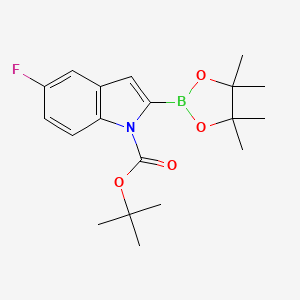
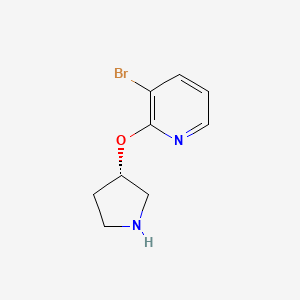
![Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8248189.png)
